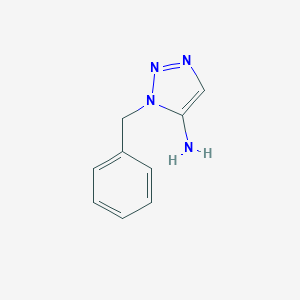

1-benzyl-1H-1,2,3-triazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-benzyltriazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-9-6-11-12-13(9)7-8-4-2-1-3-5-8/h1-6H,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRRQLTWAXIGSDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CN=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Benzyl 1h 1,2,3 Triazol 5 Amine and Its Functionalized Analogs

Regioselective Synthesis of 1,4-Disubstituted 1,2,3-Triazol-5-amines

The regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles is a cornerstone of triazole chemistry. The two most prominent methods, Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), offer complementary regioselectivity, providing access to different isomers.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strategies

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govfao.orgacs.org This reaction, a key example of "click chemistry," involves the reaction of an azide (B81097) with a terminal alkyne in the presence of a copper(I) catalyst to exclusively yield the 1,4-regioisomer. acs.orgnih.gov The reaction proceeds through the formation of a copper(I) acetylide intermediate, which then reacts with the azide. nih.gov

The synthesis of 1,4-disubstituted 1,2,3-triazoles from various aryl terminal alkynes and azidoformates has been demonstrated using a commercial [Cu(CH₃CN)₄]PF₆ catalyst under mild conditions. nih.govfao.org This method is particularly useful as it addresses the challenge of using electron-deficient azides. nih.govfao.org The reaction is robust and can be performed in a variety of solvents, with the copper(I) source having a significant impact on the reaction outcome. acs.orgrsc.org For instance, in nonpolar solvents, [Cu(CH₃CN)₄]PF₆ has been found to be superior to other copper salts like CuOTf and CuI. acs.org

A notable application of CuAAC is the synthesis of tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), a ligand used to stabilize the copper(I) catalyst in these reactions. orgsyn.org The synthesis involves the reaction of benzyl (B1604629) azide with propargylamine (B41283) in the presence of a copper(I) catalyst. orgsyn.org

| Catalyst System | Reactants | Product | Key Features |

| [Cu(CH₃CN)₄]PF₆ | Aryl terminal alkynes, Azidoformates | 1,4-disubstituted 1,2,3-triazoles | Mild conditions, effective with electron-deficient azides. nih.govfao.org |

| Cu(I) source (e.g., CuI, CuOTf) | Benzyl azide, Propargylamine | Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) | Synthesis of a key ligand for CuAAC reactions. orgsyn.org |

| Visible-light promoted Cu(II) reduction | Azides, Terminal alkynes | 1,4-disubstituted 1,2,3-triazoles | Green synthesis, uses water as solvent, catalyst can be recycled. rsc.org |

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Strategies

In contrast to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a regioselective route to 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.govacs.org This method is particularly valuable as it complements the 1,4-selectivity of the copper-catalyzed reaction. Ruthenium(II) complexes, especially those containing the [CpRuCl] fragment like CpRuCl(PPh₃)₂, CpRuCl(COD), and [CpRuCl]₄, are effective catalysts for this transformation. organic-chemistry.orgnih.govacs.orgnih.gov

The RuAAC reaction proceeds via an oxidative coupling mechanism, forming a six-membered ruthenacycle intermediate, followed by reductive elimination to yield the triazole product. organic-chemistry.orgnih.gov This mechanism allows for the reaction of both terminal and internal alkynes with primary and secondary azides, leading to 1,5-disubstituted and fully substituted 1,2,3-triazoles, respectively. organic-chemistry.orgnih.gov The reaction conditions are generally mild, and the catalyst system is compatible with a variety of functional groups. acs.orgnih.gov For instance, the use of [Cp*RuCl]₄ in dimethylformamide (DMF) has been shown to be highly effective for the cycloaddition of aryl azides, which can be challenging substrates in other catalytic systems. acs.org

Interestingly, some ruthenium complexes that lack cyclopentadienyl (B1206354) ligands, such as RuH(η2-BH4)(CO)(PCy3)2, have been reported to selectively produce 1,4-disubstituted 1,2,3-triazoles, offering an alternative to the more common 1,5-regioselectivity of RuAAC. researchgate.net

| Catalyst | Reactants | Product | Key Features |

| CpRuCl(PPh₃)₂, CpRuCl(COD) | Primary/secondary azides, Terminal/internal alkynes | 1,5-disubstituted or fully substituted 1,2,3-triazoles | Complements CuAAC by providing the 1,5-regioisomer. organic-chemistry.orgnih.gov |

| [Cp*RuCl]₄ | Aryl azides, Alkynes | 1,5-disubstituted 1,2,3-triazoles | Highly active for challenging aryl azides, can be accelerated by microwave irradiation. acs.org |

| RuH(η2-BH4)(CO)(PCy3)2 | Terminal alkynes, Azides | 1,4-disubstituted 1,2,3-triazoles | Offers alternative regioselectivity to the typical RuAAC. researchgate.net |

Advanced Cycloaddition Approaches to 1,2,3-Triazol-5-amine Systems

Beyond the well-established CuAAC and RuAAC methods, several advanced cycloaddition strategies have been developed to access 1,2,3-triazol-5-amine systems. These approaches often provide access to unique substitution patterns or proceed through novel mechanistic pathways.

One such method is the dipolar [3+2]-cycloaddition reaction between azides and monosubstituted acetonitriles. mdpi.com This reaction is particularly significant because it furnishes 5-amino substituted 1,2,3-triazoles, a class of compounds that cannot be obtained through the classical azide-alkyne ligation. mdpi.com The amino group in these products offers a valuable handle for further functionalization. mdpi.com

Another advanced approach involves the intramolecular Huisgen cycloaddition of intermediates generated from multicomponent reactions. This tandem process allows for the construction of highly functionalized, fused 1,2,3-triazoles with complete regioselectivity, often without the need for a metal catalyst due to the entropic advantage of the intramolecular cyclization. nih.gov

Furthermore, the synthesis of 1,2,3-triazoles from β-carbonyl phosphonates and azides has been reported. acs.org This method, facilitated by cesium carbonate in DMSO, is highly regioselective and can produce 1,4-, 1,5-, and 1,4,5-substituted triazoles in high yields. acs.org

Multicomponent Reaction (MCR) Pathways for Aminotriazole Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like aminotriazoles from three or more starting materials in a single step. researchgate.netclockss.org Aminoazoles, including aminotriazoles, are excellent substrates for MCRs due to the presence of multiple nucleophilic centers. researchgate.netclockss.orgfrontiersin.org

A common MCR for the synthesis of fused triazole systems involves the condensation of an aminotriazole, an aldehyde, and a CH-acidic component. frontiersin.org For example, the three-component condensation of 5-aminotriazoles with isatin (B1672199) and Meldrum's acid has been used to synthesize spiro-triazolopyridones. researchgate.net Similarly, reactions involving 3-amino-1,2,4-triazoles, aldehydes, and acetoacetamides can lead to a variety of fused heterocyclic systems, with the reaction outcome being dependent on the specific conditions. researchgate.net

The Ugi four-component reaction has also been employed in a sequential strategy with intramolecular azide-alkyne cycloaddition to synthesize six- and seven-membered ring-fused triazoles. nih.gov This approach allows for the rapid construction of complex polyheterocyclic scaffolds.

Condensation Reactions for the Formation of 1,2,3-Triazol-5-amines

Condensation reactions provide a classical yet effective route to the 1,2,3-triazole core. A notable example is the reaction of primary amines with α,α-dichlorotosylhydrazones, which yields 1,2,3-triazoles under mild, metal- and azide-free conditions. frontiersin.orgnih.gov

The condensation of 4-amino-1,2,4-triazoles with aldehydes is another important pathway. mdpi.com This reaction initially forms a hemiaminal intermediate, which can then dehydrate to form a Schiff base. mdpi.com The stability of the hemiaminal and the progress of the reaction are influenced by factors such as the solvent and the substituents on the aldehyde. mdpi.com

Furthermore, the synthesis of 1,2,4-triazol-5-amines can be achieved through the reaction of phthalic anhydride, aminoguanidine, an amine, and an acid chloride. nih.gov This method provides access to amide-functionalized aminotriazoles. nih.gov

Strategies for Selective N-Benzylation and Amino Group Functionalization in 1,2,3-Triazole Synthesis

The functionalization of the 1,2,3-triazole core, particularly through N-alkylation and modification of the amino group, is crucial for tuning the properties of these compounds for various applications.

Selective N-alkylation of 1,2,3-triazoles can be challenging due to the presence of multiple nitrogen atoms. However, regioselective methods have been developed. For instance, copper chalcogenide nanoparticles (Cu₂S) have been shown to be effective catalysts for the regioselective N²-alkylation of 1,2,3-triazoles with N,N-dimethylbenzylamines. acs.org Gold catalysis has also been employed for the N²-selective alkylation of NH-1,2,3-triazoles with vinyl ethers. nih.gov A copper-catalyzed three-component reaction of alkynyl carboxylic acids, azidotrimethylsilane, and ethers provides a route to both N¹- and N²-alkylated 1,2,3-triazoles. rsc.org

Reactivity and Mechanistic Investigations of 1,2,3 Triazol 5 Amine Systems

Nucleophilic Properties and Reactivity of the 5-Amino Group in 1,2,3-Triazoles

The 5-amino group in 1,2,3-triazoles is a key functional group that dictates much of the molecule's reactivity. The nitrogen atoms of the triazole ring, particularly N1, are highly nucleophilic and readily participate in reactions such as SN2 alkylation. youtube.com The presence of the amino group at the 5-position further enhances the nucleophilic character of the molecule. This increased nucleophilicity allows the 5-amino-1,2,3-triazole scaffold to be a valuable building block for the synthesis of more complex heterocyclic systems. researchgate.net

The nucleophilicity of the 5-amino group enables it to participate in various substitution reactions. For instance, it can react with alkyl halides and acyl chlorides to form a range of derivatives. Furthermore, the amino group can be a site for cross-coupling reactions, such as the Buchwald-Hartwig amination, to form 5-arylamino-1,2,3-triazoles. nih.gov The reactivity of the amino group is a critical aspect in the synthesis of diverse 1,2,3-triazole-containing compounds with potential biological activities. nih.gov

A summary of representative reactions highlighting the nucleophilicity of the 5-amino group is presented below:

| Reactant | Reagent | Product Type | Reference |

| 5-Amino-1,2,3-triazole | Alkyl Halide | N-Alkylated derivative | |

| 5-Amino-1,2,3-triazole | Acyl Chloride | N-Acylated derivative | |

| 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine | Bromobenzene | 5-Arylamino-1,2,3-triazole | nih.gov |

| 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine | 4-Bromobenzonitrile | 5-Arylamino-1,2,3-triazole | nih.gov |

Reactions with Carbonyl Compounds: Formation and Stability of Hemiaminals and Schiff Bases

The reaction of primary amines with aldehydes and ketones to form imines, also known as Schiff bases, is a fundamental transformation in organic chemistry. libretexts.org This reaction proceeds through an initial nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal intermediate, which then dehydrates to yield the imine. libretexts.orgnih.gov The formation of Schiff bases from 5-amino-1,2,3-triazoles and various carbonyl compounds is a well-established synthetic route. nih.govrdd.edu.iq

Studies on the condensation reaction of 4-amino-3,5-dimethyl-1,2,4-triazole with substituted benzaldehydes have shown that stable hemiaminals can be isolated and characterized. nih.gov The stability and yield of the hemiaminal and the subsequent Schiff base are influenced by factors such as the electronic nature of the substituents on the benzaldehyde, the solvent polarity, and the reaction temperature. nih.gov For instance, a higher yield of the hemiaminal is often observed in apolar aprotic solvents, while polar solvents tend to favor the formation of the Schiff base. nih.gov

The general mechanism for Schiff base formation involves two main steps:

Hemiaminal Formation: The nucleophilic amino group attacks the electrophilic carbonyl carbon. nih.gov

Dehydration: The hemiaminal eliminates a molecule of water to form the C=N double bond of the Schiff base. nih.gov

The pH of the reaction medium is a critical factor, with the optimal pH for imine formation typically being around 5. libretexts.org At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration of the hemiaminal. libretexts.org

Kinetic Studies of Triazolamine Formation and Subsequent Transformations

Kinetic studies provide valuable insights into the reaction mechanisms and the factors that influence reaction rates. While specific kinetic data for the formation of 1-benzyl-1H-1,2,3-triazol-5-amine itself is not extensively detailed in the provided context, the principles of reaction kinetics for similar systems can be applied. The formation of 1,2,3-triazoles often involves 1,3-dipolar cycloaddition reactions, and the kinetics of these reactions can be studied to understand the influence of substituents and reaction conditions. nih.gov

Kinetic investigations of the subsequent transformations of triazolamines, such as their reactions with carbonyl compounds, reveal important details about the reaction pathway. For example, time-dependent reaction profiles can provide evidence for the formation of intermediates like Schiff bases. psu.edu In the reductive amination of aldehydes, the rate of formation of the primary amine versus side products is influenced by factors such as catalyst choice, temperature, and pressure. psu.edu An increase in temperature can significantly increase the selectivity for the desired amine product. psu.edu

Exploration of Other Reactive Centers within the this compound Framework

Beyond the 5-amino group, the this compound framework possesses other potential reactive centers. The 1,2,3-triazole ring itself is a versatile ligand capable of coordinating with metal ions through its nitrogen atoms. researchgate.net This property is exploited in the synthesis of various metal complexes and materials.

The benzyl (B1604629) and any potential phenyl groups attached to the triazole ring can undergo electrophilic or nucleophilic substitution reactions. Furthermore, the triazole ring can be subject to oxidation to form N-oxides or reduction to yield dihydrotriazole (B8588859) derivatives. The presence of a nitrile group, as in 5-amino-1-benzyl-1H-1,2,3-triazole-4-carbonitrile, introduces another reactive site that can be reduced to an amine.

The diverse reactivity of the this compound framework makes it a valuable scaffold for the development of new compounds with a wide range of applications. researchgate.net

Computational and Theoretical Studies on 1 Benzyl 1h 1,2,3 Triazol 5 Amine and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of 1-benzyl-1H-1,2,3-triazol-5-amine and its analogs. These calculations provide a detailed understanding of the molecule's geometry, orbital energies, and charge distribution, which are crucial for predicting its chemical behavior.

Detailed Research Findings:

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in assessing reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the amino group and the nitrogen atoms of the triazole ring would be expected to be electron-rich regions, while the hydrogen atoms of the amino group would be electron-deficient.

Table 1: Representative Data from Quantum Chemical Calculations for a Triazole Derivative

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Indicates the overall polarity of the molecule. |

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms.

Detailed Research Findings:

For derivatives of this compound, docking studies have been performed against various enzymes and receptors to explore their therapeutic potential. For instance, triazole derivatives have been docked into the active sites of targets like epidermal growth factor receptor (EGFR) kinase and tubulin. benthamscience.comresearchgate.net These simulations reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

The binding affinity, often expressed as a docking score or binding free energy (in kcal/mol), provides a quantitative measure of the interaction strength. A lower binding energy generally indicates a more stable complex. In studies of related triazole compounds, binding affinities have been shown to correlate with experimental biological activities. researchgate.net For example, the amino group and the nitrogen atoms of the triazole ring in this compound would be expected to act as hydrogen bond donors and acceptors, respectively, while the benzyl (B1604629) and phenyl groups can engage in hydrophobic and π-π stacking interactions. mdpi.com

Table 2: Example of Molecular Docking Results for a Triazole Derivative Against a Protein Target

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| EGFR Kinase | -8.5 | Met793, Leu718, Val726 | Hydrogen bonds, Hydrophobic interactions |

| Tubulin | -7.8 | Ala317, Asn258, Lys254 | Hydrogen bonds, π-cation interactions researchgate.net |

| Thymidylate Kinase | -9.2 | Arg45, Tyr103, Gln105 | Hydrogen bonds, π-π stacking |

Molecular Dynamics (MD) Simulations to Elucidate Conformational Dynamics and Binding Stability

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, tracking the movements of atoms and molecules over time. This allows for the assessment of the conformational stability of the complex and a more refined calculation of binding free energies.

Detailed Research Findings:

MD simulations of triazole derivatives in complex with their protein targets have been used to validate docking results and provide deeper insights into the binding process. researchgate.netmdpi.com These simulations can reveal changes in the protein's conformation upon ligand binding and the stability of key interactions over time.

The root-mean-square deviation (RMSD) of the protein and ligand atoms is often monitored to assess the stability of the simulation. A stable RMSD suggests that the complex has reached equilibrium. Furthermore, the root-mean-square fluctuation (RMSF) can identify flexible regions of the protein. The binding free energy can be recalculated with greater accuracy using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). For related triazole compounds, MD simulations have shown that the ligand can induce conformational changes in the receptor, leading to a more favorable binding pose. mdpi.com

Table 3: Representative Data from an MD Simulation of a Ligand-Protein Complex

| Parameter | Value/Observation | Interpretation |

|---|---|---|

| Simulation Time | 100 ns | Duration of the simulation to observe dynamic behavior. |

| Average RMSD (Protein) | 2.1 Å | Indicates the stability of the protein backbone during the simulation. |

| Average RMSD (Ligand) | 1.5 Å | Shows the stability of the ligand's position within the binding site. |

| MM/GBSA Binding Energy | -45.7 kcal/mol | A more accurate estimation of the binding free energy. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design and Optimization

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of new, unsynthesized compounds and for guiding the optimization of lead molecules.

Detailed Research Findings:

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of triazole derivatives. nih.gov These models generate 3D contour maps that visualize the regions around the molecules where modifications are likely to enhance or diminish activity.

For a series of this compound derivatives, a QSAR model could be developed by synthesizing and testing a range of analogs with different substituents on the benzyl and phenyl rings. The model would then identify the physicochemical properties (e.g., steric, electrostatic, hydrophobic) that are most important for the desired activity. For instance, a CoMFA map might indicate that bulky, electron-withdrawing groups at a specific position on the benzyl ring are favorable for activity.

Table 4: Typical Output of a 3D-QSAR Study

| QSAR Model | q² (Cross-validation) | r² (Non-cross-validation) | Key Descriptors |

|---|---|---|---|

| CoMFA | 0.65 | 0.92 | Steric and Electrostatic Fields |

| CoMSIA | 0.68 | 0.95 | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor Fields |

In Silico Prediction and Analysis of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic and safety profiles. In silico ADMET prediction tools are widely used in the early stages of drug discovery to filter out compounds with unfavorable properties, thereby reducing the time and cost of development.

Detailed Research Findings:

Various computational models are available to predict a wide range of ADMET properties for compounds like this compound. These predictions are based on the molecule's structure and physicochemical properties, such as molecular weight, lipophilicity (logP), and polar surface area.

For example, Lipinski's Rule of Five is a commonly used filter to assess "drug-likeness." It states that a compound is more likely to be orally bioavailable if it has a molecular weight under 500 Da, a logP less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. Predictions for properties like blood-brain barrier permeability, plasma protein binding, and potential for inhibition of cytochrome P450 enzymes are also crucial. Studies on related triazole compounds have utilized these tools to assess their potential as drug candidates. pensoft.net

Table 5: Predicted ADMET Properties for a Hypothetical this compound Derivative

| Property | Predicted Value/Outcome | Implication for Drug Development |

|---|---|---|

| Molecular Weight | < 500 g/mol | Favorable for oral absorption. |

| logP | 2.5 | Good balance between solubility and permeability. |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier Permeability | Low | May not be suitable for targeting the central nervous system. |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions. |

Theoretical Assessment of Stability and Energetic Properties for Specialized Applications

Beyond pharmaceutical applications, theoretical methods can assess the stability and energetic properties of triazole derivatives for use in other fields, such as materials science. For example, some nitrogen-rich triazoles are investigated as energetic materials.

Detailed Research Findings:

For specialized applications, quantum chemical calculations are employed to determine thermodynamic properties like the heat of formation. rsc.org A high positive heat of formation is a characteristic of energetic materials. Other parameters, such as detonation velocity and pressure, can also be calculated to evaluate the performance of these compounds.

The stability of these compounds is also a critical factor. Theoretical studies can predict thermal stability by analyzing bond dissociation energies and reaction pathways for decomposition. For this compound derivatives, such assessments would be crucial if they were to be considered for applications requiring high thermal stability or specific energetic properties. Research on other energetic triazole salts has shown good thermal stability and reasonable impact sensitivities. rsc.org

Table 6: Calculated Energetic Properties for a Nitrogen-Rich Triazole Derivative

| Property | Calculated Value | Significance |

|---|---|---|

| Heat of Formation (gas) | +350 kJ/mol | Indicates a high energy content. rsc.org |

| Detonation Velocity | 8500 m/s | A measure of the explosive performance. |

| Detonation Pressure | 30 GPa | Another indicator of explosive power. |

| Decomposition Temperature | 250 °C | Relates to the thermal stability of the compound. rsc.org |

Applications in Medicinal Chemistry and Biological Sciences of 1 Benzyl 1h 1,2,3 Triazol 5 Amine Analogs

Design and Development of Novel Therapeutic Agents

The versatility of the 1,2,3-triazole core has been instrumental in the development of new drugs. tandfonline.com By modifying the substituents on the triazole ring, chemists can fine-tune the biological activity of these compounds, leading to the identification of promising candidates for treating a range of diseases.

Derivatives of 1,2,3-triazole have demonstrated a broad spectrum of antimicrobial activities.

Antibacterial Activity: Several studies have highlighted the potential of 1,2,3-triazole derivatives as antibacterial agents. For instance, certain 1-benzyl-1,2,3-triazole derivatives have shown moderate inhibitory effects against various pathogenic bacteria. scielo.org.mxresearchgate.netscielo.org.mx One study reported that 1-(1-Benzyl-1H-1,2,3-triazol-4-yl) cyclopentanol (B49286) exhibited selective moderate inhibition against Staphylococcus aureus, while 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-1-ol was active against Escherichia coli and Salmonella enterica. researchgate.netscielo.org.mx Furthermore, novel hybrids of 1,2,3-triazole and other heterocyclic systems have been synthesized and shown to possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.govacs.orgbeilstein-journals.org For example, a series of 1,2,4-triazolo[1,5-a]pyrimidine derivatives demonstrated promising results, with some compounds showing minimal inhibitory concentration (MIC) values comparable to the standard drug ciprofloxacin. nih.govacs.org

Interactive Data Table: Antibacterial Activity of Selected Triazole Derivatives

| Compound | Bacterial Strain | Activity (MIC/Inhibition Zone) | Reference |

| 1-(1-Benzyl-1H-1,2,3-triazol-4-yl) cyclopentanol | Staphylococcus aureus | Moderate inhibition (50-200 µg/mL) | researchgate.netscielo.org.mx |

| 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-1-ol | Escherichia coli AO11, AO15 | Moderate inhibition | researchgate.netscielo.org.mx |

| 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-1-ol | Salmonella enterica serovar Typhi | Moderate inhibition | researchgate.netscielo.org.mx |

| Compound 9d (a 1,2,4-triazolo[1,5-a]pyrimidine derivative) | Gram-positive & Gram-negative bacteria | MIC: 16-102 μM | nih.gov |

| Compound 9n (a 1,2,4-triazolo[1,5-a]pyrimidine derivative) | Gram-positive & Gram-negative bacteria | MIC: 16-102 μM | nih.gov |

| Compound 9o (a 1,2,4-triazolo[1,5-a]pyrimidine derivative) | Gram-positive & Gram-negative bacteria | MIC: 16-102 μM | nih.gov |

| Compound 9p (a 1,2,4-triazolo[1,5-a]pyrimidine derivative) | Gram-positive & Gram-negative bacteria | MIC: 16-102 μM | nih.gov |

Antifungal Activity: The 1,2,3-triazole scaffold is a well-established pharmacophore in the development of antifungal agents. tandfonline.comnih.gov Numerous derivatives have been synthesized and evaluated for their efficacy against various fungal pathogens. chemistryjournal.netrsc.org For example, novel 1,2,3-triazole analogs of 1-benzyl-4-(phenoxymethyl) derivatives have demonstrated potent antifungal activity against Candida albicans, Candida parapsilosis, Candida haemulonii, Aspergillus niger, and Aspergillus flavus, with some compounds showing better performance than the standard drugs voriconazole (B182144) and fluconazole (B54011). chemistryjournal.net Additionally, 1,2,3-triazole phenylhydrazone derivatives have exhibited significant anti-phytopathogenic activity against fungi like Rhizoctonia solani and Sclerotinia sclerotiorum. rsc.org

Antiviral Activity: The antiviral potential of triazole derivatives has been extensively reviewed, with compounds showing activity against a wide range of viruses, including influenza, HIV, and Hepatitis B and C. nih.govresearchgate.netnih.gov For instance, (1S,9aR)-1-[(1,2,3-triazol-1-yl)methyl]octahydro-1H-quinolizine derivatives have been shown to reduce the infectivity of influenza viruses by affecting extracellular virions. mdpi.com The antiviral activity is often dependent on the nature of the substituent at the C-4 position of the triazole ring. mdpi.com Another example is Triazavirin, a 1,2,4-triazole (B32235) derivative, which has shown significant antiviral activity against influenza and West Nile virus. mdpi.com

The 1,2,3-triazole-5-amine scaffold has emerged as a promising framework for the design of novel anticancer agents. ukrbiochemjournal.org Research has shown that derivatives of this scaffold can exhibit significant antiproliferative activity against various cancer cell lines.

For instance, 1-benzyl-4-phenyl-1H-1,2,3-triazol-5-amine has demonstrated the ability to induce apoptosis in cancer cells, with an IC50 value of approximately 10 µM in BT-474 breast cancer cells. The presence of the C5 amine group is believed to be crucial for its activity. Furthermore, a series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides were synthesized and found to be potent inhibitors of cancer cell growth, with one compound exhibiting an IC50 of 46 nM against MCF-7 human breast tumor cells. nih.gov These compounds were found to act as antimicrotubule agents, inducing cell cycle arrest and apoptosis. nih.gov

Other studies have explored the anticancer potential of various 1,2,3-triazole-5-amine derivatives. For example, (5-amino-1H-1,2,3-triazol-4-yl)quinazolin-4(3H)-ones have shown selective activity against ovarian cancer cells. ukrbiochemjournal.org Similarly, 1,2,3-triazole tethered capsaicinoids have demonstrated antiproliferative activity against lung cancer cells. nih.gov The conjugation of the 1,2,3-triazole moiety to natural product scaffolds has been a successful strategy to enhance their anticancer properties. nih.gov

Interactive Data Table: Anticancer Activity of Selected 1,2,3-Triazol-5-amine Analogs

| Compound | Cancer Cell Line | Activity (IC50/Growth Percentage) | Reference |

| 1-benzyl-4-phenyl-1H-1,2,3-triazol-5-amine | BT-474 (Breast) | ~10 µM | |

| 2-(5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)quinazolin-4(3H)-one | OVCAR-4 (Ovarian) | GP = -4.08% | ukrbiochemjournal.org |

| 2-(5-amino-1-phenyl-1H-1,2,3-triazol-4-yl)-6-bromoquinazolin-4(3H)-one | OVCAR-4 (Ovarian) | GP = 6.63% | ukrbiochemjournal.org |

| 5,7-diamino-3-(3-(trifluoromethyl)phenyl)-3H- nih.govnih.govresearchgate.nettriazolo[4,5-b]pyridine-6-carbonitrile | EKVX (Lung) | GP = 29.14% | ukrbiochemjournal.org |

| Compound 13e (N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide) | MCF-7 (Breast) | 46 nM | nih.gov |

Enzyme Inhibition as a Therapeutic Strategy

The inhibition of specific enzymes that play a crucial role in disease pathogenesis is a well-established therapeutic strategy. Analogs of 1-benzyl-1H-1,2,3-triazol-5-amine have been investigated as inhibitors of several key enzymes.

Xanthine oxidase is a key enzyme in purine (B94841) metabolism, and its inhibition is a therapeutic target for the treatment of hyperuricemia and gout. nih.govnih.gov Several novel 1,2,4-triazole derivatives have been identified as potent XO inhibitors. nih.gov For instance, a series of 1,2,4-triazoles were designed based on the structures of known XO inhibitors, leading to the discovery of a compound with an IC50 value of 0.20 nM, which is more potent than the existing drugs febuxostat (B1672324) and topiroxostat. nih.gov Another study reported a series of 4-(phenoxymethyl)-1H-1,2,3-triazole derivatives with significant XO inhibitory activity, with the most potent compound having an IC50 value of 0.70 μM. researchgate.net

Cruzipain is the major cysteine protease of Trypanosoma cruzi, the parasite that causes Chagas disease, making it a prime target for drug development. mdpi.comnih.govnih.gov Researchers have designed and synthesized 1,4-disubstituted 1,2,3-triazole analogs as potential cruzipain inhibitors. mdpi.comnih.govnih.gov A computer-aided design approach led to the identification of several hits with IC50 values in the low micromolar range. mdpi.comnih.govnih.gov More recently, a 1,2,3-triazole-based targeted covalent inhibitor, SH-1, was developed with a nanomolar potency (IC50 = 28 nM) and high selectivity for cruzipain over human cathepsin L. blogspot.comnih.gov

Decaprenylphosphoryl-D-ribose 2′-epimerase (DprE1) is an essential enzyme for the biosynthesis of the mycobacterial cell wall, making it an attractive target for the development of new anti-tuberculosis drugs. nih.govbohrium.comrsc.org A number of 1,2,3-triazole derivatives have been synthesized and evaluated as DprE1 inhibitors. nih.govbohrium.comrsc.orgrsc.org One study reported a series of 1,2,3-triazole-benzoxazole hybrids, with two compounds showing significant DprE1 inhibition with IC50 values of 2.2 ± 0.1 and 3.0 ± 0.6 μM. nih.gov Another study identified a 1,4-disubstituted-1,2,3-triazole derivative as the most potent anti-tubercular agent in a library of synthesized compounds, with a molecular docking study suggesting its high affinity towards the DprE1 enzyme. bohrium.comrsc.org

Interactive Data Table: Enzyme Inhibition by Selected Triazole Derivatives

| Compound/Derivative Series | Target Enzyme | Activity (IC50) | Reference |

| Novel 1,2,4-triazole derivative (Compound 7i) | Xanthine Oxidase (XO) | 0.20 nM | nih.gov |

| 4-(phenoxymethyl)-1H-1,2,3-triazole derivative (Compound 9m) | Xanthine Oxidase (XO) | 0.70 μM | researchgate.net |

| 1,4-disubstituted 1,2,3-triazole analogs | Cruzipain (CZP) | Low micromolar range | mdpi.comnih.govnih.gov |

| SH-1 (1,2,3-triazole-based covalent inhibitor) | Cruzipain (CZP) | 28 nM | blogspot.comnih.gov |

| 1,2,3-triazole-benzoxazole hybrid (BOK-2) | DprE1 | 2.2 ± 0.1 μM | nih.gov |

| 1,2,3-triazole-benzoxazole hybrid (BOK-3) | DprE1 | 3.0 ± 0.6 μM | nih.gov |

| 1,4-disubstituted-1,2,3-triazole derivative (Compound 15e) | Mycobacterium tuberculosis | MIC: 5.8-29.9 μg/mL | rsc.org |

Inhibition of Histone-Modifying Enzymes and Epigenetic Modulators

Epigenetic modifications, such as histone acetylation and methylation, are crucial for regulating gene expression, and their dysregulation is linked to various diseases, including cancer. nih.gov Consequently, enzymes that catalyze these modifications, like histone deacetylases (HDACs) and histone methyltransferases (HMTs), have emerged as important therapeutic targets. nih.govresearchgate.net Small molecules capable of modulating these enzymes offer a promising avenue for therapeutic intervention.

While direct studies on this compound as an inhibitor of histone-modifying enzymes are not extensively documented, the broader class of triazole-containing compounds has shown potential in this area. For instance, some small molecules with an imidazo[1,2-b] nih.govnih.govresearchgate.nettriazole core have been identified as epigenetic modulators that can reactivate genes silenced by DNA methylation, a process often intertwined with histone modifications. nih.gov These compounds were found to activate the p38 MAPK pathway, suggesting an indirect mechanism of epigenetic regulation. nih.gov The development of chemical probes for histone-modifying enzymes is an active area of research, with a focus on identifying potent and selective inhibitors. nih.gov

Targeting Specific Pathogens with 1,2,3-Triazol-5-amine Compounds (e.g., Mycobacterium tuberculosis, Fungal Species)

The rise of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. The 1,2,3-triazole scaffold has proven to be a valuable pharmacophore in the development of new drugs against various pathogens.

Antitubercular Activity: Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat. nih.govnih.gov Researchers are actively seeking new molecular targets and lead compounds to combat this disease. nih.govnih.gov The enoyl-acyl carrier protein reductase (InhA) is a well-established and promising target for the development of antitubercular drugs. nih.govnih.gov

A number of studies have demonstrated the potential of 1,2,3-triazole derivatives as antitubercular agents. nih.govnih.govrsc.org For example, a library of 1,2,3-triazoles prepared via click chemistry yielded several derivatives with promising inhibitory activity against drug-sensitive M. tuberculosis. rsc.org In another study, novel hybrid compounds containing both 1,2,3- and 1,2,4-triazole moieties were designed and synthesized to target the InhA enzyme. nih.govnih.gov Several of these hybrid compounds exhibited potent inhibition of the InhA enzyme at nanomolar concentrations. nih.govnih.gov

| Compound ID | Target | Activity | Reference |

| 15e | M. tuberculosis H37Ra | MIC = 5.8–29.9 μg/mL | rsc.org |

| 7c | InhA enzyme | IC50 = 0.074 nM | nih.govnih.gov |

| 7e | InhA enzyme | IC50 = 0.13 nM | nih.govnih.gov |

Antifungal Activity: Fungal infections also pose a serious health risk, and the emergence of resistance to existing antifungal drugs is a growing concern. mdpi.com Triazole-based compounds, such as fluconazole and itraconazole, are already widely used in the clinic. mdpi.com However, the search for new and more effective antifungal agents continues.

Derivatives of 1,2,3-triazoles have shown promising antifungal activity against various fungal species. mdpi.comnih.govresearchgate.netistanbul.edu.trresearchgate.net For instance, novel carnosic acid and carnosol (B190744) derivatives incorporating a 1,2,3-triazole ring have been synthesized and evaluated for their antifungal properties. mdpi.com Several of these compounds displayed significant growth inhibition against Cryptococcus neoformans and Candida albicans. mdpi.com Specifically, a derivative with a p-Br-benzyl substituent on the triazole ring was found to be particularly active against C. neoformans. mdpi.com

| Compound ID | Fungal Species | Activity (% Inhibition at 250 µg/mL) | Reference |

| 22 | C. neoformans | 91.3% | mdpi.com |

| 2 | C. neoformans | >50% | mdpi.com |

| 23 | C. neoformans | >50% | mdpi.com |

Bioisosteric Replacement of Amide Bonds and Peptide Mimicry in Drug Design

Peptides are involved in numerous physiological processes and are therefore of great interest as therapeutic agents. However, their use as drugs is often limited by their poor metabolic stability and low bioavailability due to degradation by proteases. nih.govnih.govresearchgate.net A common strategy to overcome these limitations is to replace the labile amide bonds with more stable mimics, a concept known as bioisosteric replacement. nih.govresearchgate.net

The 1,2,3-triazole ring has emerged as an excellent bioisostere for the amide bond. unimore.itnih.govresearchgate.netnih.govresearchgate.netchimia.ch It can mimic the geometry of both trans- and cis-amide bonds, depending on the substitution pattern (1,4-disubstituted for trans and 1,5-disubstituted for cis). nih.govresearchgate.netnih.gov The triazole ring is also resistant to enzymatic cleavage, thus enhancing the stability of the resulting peptidomimetics. nih.govchimia.ch The synthesis of these peptidomimetics is often facilitated by the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and regioselective click chemistry reaction. nih.govnih.govnih.gov This approach has been used to create a wide range of triazole-containing peptidomimetics with potential applications in various therapeutic areas. nih.govnih.govresearchgate.net

Incorporation into Nucleic Acid Analogs and Bioconjugation Strategies for Gene Modulation

Nucleic acid-based therapies, such as antisense oligonucleotides and small interfering RNAs (siRNAs), hold great promise for the treatment of various diseases. However, the delivery and stability of these therapeutic agents remain significant challenges. The 1,2,3-triazole linkage has been explored as a way to create more robust and effective nucleic acid analogs. nih.govnih.gov

The triazole ring can be used to replace the natural phosphodiester backbone of DNA, creating what are known as triazole-linked DNA (TLDNA) analogs. nih.gov These analogs can be synthesized using click chemistry, allowing for the efficient incorporation of the triazole linkage. nih.gov Studies have shown that chimeric PNA-TzNA (peptide nucleic acid-triazole nucleic acid) oligomers can significantly stabilize triplexes with DNA. nih.gov

Furthermore, the click chemistry approach enables the straightforward conjugation of nucleic acids to other molecules, such as fluorescent dyes, affinity tags, or drug molecules. nih.gov This bioconjugation strategy is valuable for developing tools for gene modulation, diagnostics, and targeted drug delivery. nih.gov For example, 1,2,3-triazole-containing flex-nucleoside analogs have been designed and synthesized as versatile building blocks for creating more complex molecules with potential antiproliferative activity. rsc.org Additionally, 5'-phosphorylated 1,2,3-triazolyl nucleoside analogs have been synthesized and evaluated for their antiviral activity. mdpi.comresearchgate.net

Pharmacophore Identification and Structure-Activity Relationship (SAR) Studies for Optimized Triazolamine Derivatives

Pharmacophore modeling and structure-activity relationship (SAR) studies are essential tools in medicinal chemistry for the rational design of new drugs. unina.itnih.gov A pharmacophore represents the key structural features of a molecule that are responsible for its biological activity. unina.it By identifying the pharmacophore of a series of active compounds, medicinal chemists can design new molecules with improved potency and selectivity. nih.govthaiscience.info

SAR studies involve systematically modifying the structure of a lead compound and evaluating the effect of these modifications on its biological activity. rsc.orgnih.govresearchgate.net This process helps to identify the key functional groups and structural motifs that are important for activity. For 1,2,3-triazol-5-amine derivatives, SAR studies can provide valuable insights into how different substituents on the triazole ring and the benzyl (B1604629) group influence their biological activity. nih.govnih.govacs.org

For example, in a study of 1,2,3-triazole-containing pyridine (B92270) derivatives as antiproliferative agents, SAR analysis revealed that a methyl group on the triazole and a fluoro group on the phenyl ring were beneficial for activity. nih.gov Similarly, for a series of (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates with cytotoxic activity, SAR studies identified the optimal substituents on the benzyl and piperazine (B1678402) rings for potent anticancer effects. nih.gov These studies are crucial for optimizing the therapeutic potential of triazolamine derivatives.

Coordination Chemistry and Catalytic Applications of 1 Benzyl 1h 1,2,3 Triazol 5 Amine As a Ligand

Synthesis and Characterization of 1,2,3-Triazol-5-amine-Based Ligands for Metal Complexation

The synthesis of 1,2,3-triazole-based ligands is most commonly achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. This method provides high yields and regioselectivity for 1,4-disubstituted triazoles. nsf.gov Alternatively, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) can be employed to selectively produce 1,5-disubstituted 1,2,3-triazoles. nih.gov

A general route to 1-benzyl-4-substituted-1H-1,2,3-triazoles involves the reaction of benzyl (B1604629) azide (B81097) with a terminal alkyne in the presence of a copper(I) catalyst. nsf.gov For the synthesis of the specific ligand precursor, 5-amino-1-benzyl-1H-1,2,3-triazole-4-carbonitrile, a cycloaddition or condensation strategy is typically used. For instance, benzyl azide can be reacted with cyanoacetamide in the presence of a base like sodium ethoxide. The resulting carboxamide intermediate is then dehydrated to the nitrile.

Another important derivative, tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), a tripodal ligand, is synthesized from benzyl azide and tripropargylamine (B1585275) using a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. orgsyn.orgthermofisher.com

The characterization of these ligands is routinely performed using standard spectroscopic techniques such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry. beilstein-journals.orgrsc.org

Complexation Studies with Transition Metals (e.g., Palladium, Platinum, Ruthenium, Gold, Copper)

1,2,3-Triazole derivatives, including those based on 1-benzyl-1H-1,2,3-triazol-5-amine, have been successfully used to form stable complexes with a variety of transition metals.

Palladium and Platinum: Palladium(II) and platinum(II) complexes of 1-(benzyl)-4-(2-pyridyl)-1,2,3-triazole have been synthesized by reacting the ligand with appropriate metal precursors. rsc.org These complexes typically feature the triazole ligand acting as a bidentate N,N-donor, coordinating through the pyridine (B92270) nitrogen and a triazole nitrogen atom. rsc.org The synthesis of palladium(II) complexes bearing 1,3-dibenzylbenzimidazolium ligands has also been reported, showcasing the versatility of benzyl-substituted N-heterocyclic ligands in forming stable metal complexes. nih.gov Research on platinum complexes with N-benzyl-1,3-propanediamine derivatives further highlights the utility of benzyl-containing ligands in generating potential antineoplastic agents. mdpi.com

Ruthenium: Ruthenium complexes bearing 1,3-diaryl-1H-1,2,3-triazol-5-ylidene ligands have been prepared and shown to be effective in catalysis. nih.gov These complexes are typically synthesized by ligand substitution on a suitable ruthenium precursor. nih.gov Additionally, ruthenium(II) complexes containing benzothiazolyl-1,2,3-triazole chelators have been synthesized and studied for their photoactivatable properties. acs.org The synthesis of 1-benzyl-5-phenyl-1H-1,2,3-triazole can be achieved through a ruthenium-catalyzed cycloaddition. nih.gov

Gold: Gold(I) complexes with 1,2,3-triazol-5-ylidene ligands have been synthesized and characterized. nih.gov These complexes can be prepared via transmetalation from the corresponding silver(I) carbene complexes. researchgate.net The gold(I) center in these complexes typically adopts a linear geometry, coordinated to the carbene carbon and another ligand, such as a halide. researchgate.net

Copper: Copper(I) complexes of 1,2,3-triazole-tethered N-heterocyclic carbenes have been synthesized, where the ligand can coordinate in a bidentate or tridentate fashion. beilstein-journals.org The copper(I) ion is often stabilized by the strong sigma-donating character of the carbene and additional coordination from the triazole ring. beilstein-journals.org The tripodal ligand tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) is known to stabilize copper(I) against oxidation and disproportionation. thermofisher.com The coordination chemistry of 2-(1-benzyl-1H-1,2,3-triazol-4-yl)pyridine with copper has also been explored in the context of molecular switches. acs.org

Exploration of Diverse Coordination Modes of Triazole Ligands

1,2,3-Triazole-based ligands exhibit remarkable versatility in their coordination to metal centers. Two primary coordination modes are prevalent:

N-Coordination: The most common mode of coordination involves one or more of the nitrogen atoms of the triazole ring binding to the metal center. In chelating ligands, such as those containing a pyridyl substituent, the triazole typically coordinates through the N2 or N3 atom, forming a stable five- or six-membered chelate ring with the metal. rsc.org Tripodal ligands like TBTA coordinate through the nitrogen atoms of the three triazole rings to create a specific geometry around the metal ion. thermofisher.com

C-Coordination (Mesoionic Carbenes): 1,2,3-Triazoles can also coordinate as N-heterocyclic carbenes, specifically as 1,2,3-triazol-5-ylidenes. nih.gov In this mode, the ligand binds to the metal through the C5 carbon atom of the triazole ring. These mesoionic carbenes (MICs) are strong σ-donors and have been shown to form robust bonds with various transition metals, including ruthenium and gold. nih.govnih.gov The electronic properties of these carbene ligands can be tuned by modifying the substituents on the triazole ring. acs.org

The choice of coordination mode can be influenced by the substituents on the triazole ring, the nature of the metal, and the reaction conditions.

Applications in Homogeneous Catalysis

Metal complexes bearing 1,2,3-triazol-5-amine-based ligands have demonstrated significant potential in various homogeneous catalytic transformations.

Ruthenium complexes incorporating 1,2,3-triazol-5-ylidene ligands have emerged as efficient catalysts for olefin metathesis reactions. nih.gov These mesoionic carbene ligands are strong electron donors, which contributes to the stability and activity of the resulting ruthenium catalysts. nih.gov The enhanced stability of N,N-diarylated triazol-5-ylidenes allows for the preparation of ruthenium olefin metathesis catalysts that are effective in both ring-opening and ring-closing metathesis reactions. nih.gov The steric and electronic properties of the triazolylidene ligand can be tuned to optimize the catalyst's performance for specific substrates. nih.gov

Table 1: Performance of Ruthenium-Triazolylidene Catalysts in Olefin Metathesis

| Catalyst Precursor | Substrate | Product | Conversion (%) | Conditions |

|---|---|---|---|---|

| Ru-MIC complex | Diethyl diallylmalonate | Diethyl 2,2-bis(allyl)cyclopent-3-ene-1,1-dicarboxylate | >95 | 60 °C, 1-2 h |

| Ru-MIC complex | 1,7-octadiene | Cyclohexene | High | Not specified |

This table is a representative example based on findings for related triazolylidene-ruthenium catalysts and is for illustrative purposes.

Palladium complexes featuring 1,2,3-triazole-based ligands have shown considerable promise in cross-coupling reactions.

Suzuki-Miyaura Coupling: While direct data for this compound is limited, related triazole ligands have been successfully employed in Suzuki-Miyaura cross-coupling reactions. The electronic properties of the triazole ligand can influence the efficiency of the palladium catalyst.

C-N Amination (Buchwald-Hartwig Reaction): Palladium-catalyzed C-N cross-coupling reactions are a powerful tool for the synthesis of arylamines. acs.orgyoutube.com While specific studies on this compound as a ligand for this reaction are not extensively documented, the general applicability of palladium-NHC systems suggests its potential. The Buchwald-Hartwig amination provides a versatile method for forming C-N bonds, and the development of new, efficient ligand systems is an active area of research. nih.gov

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl Bromide | Phenylboronic Acid | Pd(OAc)₂ / Triazole Ligand | up to 92 |

| C-N Amination | Aryl Bromide | Amine | Pd-NHC complex | High |

This table is a generalized representation based on data for related triazole and NHC ligands.

Beyond olefin metathesis and cross-coupling, metal complexes of 1,2,3-triazole derivatives have been utilized in other catalytic processes. For example, gold(I) complexes bearing 1,2,3-triazol-5-ylidene ligands have been shown to catalyze the cycloisomerization of enynes and the intermolecular etherification of allylic alcohols. nih.gov The strong σ-donating character of the triazolylidene ligand is believed to play a key role in the catalytic activity of these gold complexes. acs.org

Applications in Materials Science and Advanced Functional Materials

Integration of 1,2,3-Triazol-5-amine Scaffolds into Polymer Chemistry and Macromolecular Architectures

The 1,2,3-triazole moiety is a valuable building block in polymer chemistry, largely due to its facile and highly efficient synthesis via azide-alkyne cycloaddition, often termed "click chemistry". rsc.org This reaction's robustness and high yield allow for the precise construction of complex macromolecular architectures. rsc.org

Recent advancements have enabled the direct polymerization of aminotriazoles. A notable development is the base-catalyzed click polymerization of stable nitriles with azide (B81097) monomers, which successfully yields poly(5-amino-1,2,3-triazole)s (PATAs) under ambient conditions. researchgate.net This method is characterized by its speed (as short as 15 minutes), 100% atom economy, and regioselectivity, producing polymers with high molecular weights (up to 204,000 g/mol ) in excellent yields. researchgate.net The primary amino groups present in the PATA backbone allow for facile post-modification, enabling the creation of functional polymers with diverse properties. researchgate.net

Beyond linear polymers, the 1-benzyl-1,2,3-triazole scaffold is integral to the synthesis of specific, complex macromolecules. An example is Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), a well-known ligand in click chemistry, which represents a defined, star-shaped macromolecular architecture. strem.comsigmaaldrich.comscbt.com The synthesis of such molecules demonstrates the utility of the triazole unit in creating structurally precise materials. sigmaaldrich.com

Supramolecular Chemistry and Self-Assembly of Triazole-Containing Systems

The 1,2,3-triazole ring is a highly versatile functional unit in supramolecular chemistry due to its distinct electronic characteristics. rsc.org It possesses a significant dipole moment and can act as both a hydrogen bond acceptor, through its nitrogen atoms, and, in certain contexts, a hydrogen bond donor. mdpi.com These features enable it to participate in a variety of non-covalent interactions, which are the foundation of self-assembly and molecular recognition.

The nitrogen-rich triazole can engage in several coordination modes and form stable complexes with various metal ions. rsc.orgresearchgate.net This ability is crucial for constructing organized supramolecular structures. The polarized C-H bond on the triazole ring can also participate in hydrogen bonding to coordinate anions. rsc.org

These intermolecular forces drive the self-assembly of triazole-containing molecules into well-ordered, higher-level structures. For instance, studies on the crystal structure of triazole derivatives reveal the formation of supramolecular layers and three-dimensional networks held together by a combination of hydrogen bonds and van der Waals interactions. This controlled organization is fundamental for developing new materials with tailored properties. The ability to functionalize the triazole ring, as with the benzyl (B1604629) and amine groups in 1-benzyl-1H-1,2,3-triazol-5-amine, allows for the fine-tuning of these intermolecular interactions, thereby guiding the self-assembly process.

Optoelectronic Materials Development (e.g., Organic Light-Emitting Diodes, Solar Cells)

The inherent electronic and photophysical properties of triazole derivatives make them attractive candidates for optoelectronic applications. The high nitrogen content and aromaticity of the triazole ring influence the electron distribution and intramolecular electron transport, which are critical for materials used in devices like Organic Light-Emitting Diodes (OLEDs). nih.gov

Specifically, 5-amino-1,2,3-triazole derivatives have been successfully developed for use in OLEDs. Research has demonstrated an efficient method for synthesizing novel 5-(aryl)amino-1,2,3-triazole-containing 2,1,3-benzothiadiazoles. mdpi.com These molecules function as donor-acceptor systems, where the aminotriazole moiety can be part of the electron-donating component. Their optical and electrochemical properties were investigated, revealing their potential for use as emissive layers. mdpi.com

One such derivative, incorporating a structure related to this compound, was used to fabricate an OLED device. The device exhibited promising performance, showcasing the viability of this class of compounds in optoelectronics. mdpi.com The photoluminescence quantum yield of these donor-acceptor derivatives is highly dependent on the electron-donating strength of the donor component, in some cases reaching values close to 100%. mdpi.com

Furthermore, studies on other triazole-based systems confirm their luminescent potential. Pyrene derivatives substituted with 1-benzyl-1,2,3-triazole units exhibit bright blue fluorescence, demonstrating how the triazole moiety can be integrated into larger chromophores to achieve desired emission properties. nih.gov While the focus has often been on 1,2,4-triazoles, the successful application of 5-amino-1,2,3-triazoles in OLEDs underscores the potential of this specific isomer scaffold in the development of next-generation optoelectronic materials. nih.govmdpi.com

| Device Performance of a 5-Amino-1,2,3-Triazole-Based OLED | |

| Parameter | Value |

| Maximum Brightness | 8000 cd/m² |

| Applied Voltage for Max Brightness | 18 V |

| Maximum Current Efficiency | 3.29 cd/A |

| Data sourced from a study on an OLED incorporating a 5-(aryl)amino-1,2,3-triazole-containing 2,1,3-benzothiadiazole (B189464) derivative. mdpi.com |

Development of High-Energy Materials and Propellants Incorporating Aminotriazole Moieties

Nitrogen-rich heterocyclic compounds are a cornerstone in the field of high-energy materials due to their high heats of formation and ability to generate large volumes of gaseous products, primarily stable dinitrogen (N₂), upon decomposition. The 1,2,4-triazole (B32235) ring, an isomer of the 1,2,3-triazole, is a common building block in this area. mdpi.com Energetic compounds based on the aminotriazole moiety, such as 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT), exhibit excellent thermal stability (decomposition temperatures >300 °C) and high detonation performance. nih.gov

However, the suitability of a triazole derivative as a high-energy material is highly dependent on its substituents. The primary goal is to maximize nitrogen and oxygen content while minimizing carbon content to achieve a favorable oxygen balance and high energy density. For this reason, typical energetic triazoles are heavily substituted with nitro (–NO₂) or azido (B1232118) (–N₃) groups. acs.org

In contrast, this compound features a benzyl group (–CH₂C₆H₅). This substituent significantly increases the carbon and hydrogen content of the molecule without contributing to its energy content in the same way nitro groups do. This leads to a poor oxygen balance, making it an unlikely candidate for a high-performance energetic material or propellant. While the aminotriazole core is a valid starting point for energetic materials, the presence of the benzyl group directs its applications away from this field and towards the other areas of materials science discussed in this article.

| Property Comparison: Energetic Triazole vs. Benzyl-Substituted Triazole | | | :--- | :--- | :--- | | Compound Type | Typical Substituents | Energetic Potential | | High-Energy Triazole (e.g., HCPT) | Nitro (–NO₂), Azido (–N₃) | High (High heat of formation, good oxygen balance) | | Benzyl-Substituted Triazole | Benzyl (–C₇H₇) | Low (Poor oxygen balance, high carbon content) |

Functional Materials for Molecular Sensing and Recognition

The unique ability of the 1,2,3-triazole ring to participate in various non-covalent interactions makes it an excellent scaffold for designing chemosensors. nih.govsci-hub.se These synthetic compounds can selectively bind with specific analytes (ions or neutral molecules) and produce a detectable signal, such as a change in color or fluorescence. researchgate.net The ease of synthesis via click chemistry allows for the modular design of triazole-based sensors, where a signaling unit (fluorophore) is attached to the triazole recognition site. nih.gov

The triazole ring can bind to analytes in several ways. The nitrogen atoms can act as hydrogen bond acceptors or coordinate with metal cations, while the polarized C-H bond on the ring can form hydrogen bonds to recognize anions. researchgate.net This versatility has led to the development of 1,2,3-triazole-based sensors for a wide range of targets.

Specifically, polymers based on the 5-amino-1,2,3-triazole scaffold have been shown to function as effective sensors. For example, poly(5-amino-1,2,3-triazole)s containing tetraphenylethene (TPE) units exhibit aggregation-induced emission (AIE) characteristics and have been used for the sensitive detection of iron (Fe³⁺) ions in solution. researchgate.net Other research has demonstrated triazole-based Schiff base chemosensors for the rapid and reversible detection of lead (Pb²⁺) ions in aqueous solutions. rsc.org The design of these materials leverages the predictable binding behavior of the triazole ring to achieve high selectivity and sensitivity for the target analyte. researchgate.netrsc.org

Corrosion Inhibition and Surface Chemistry Applications of Aminotriazoles

1,2,3-Triazole derivatives have been widely reported as effective corrosion inhibitors for various metals and alloys, including steel, copper, and aluminum, particularly in acidic environments. nih.gov Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. nih.gov

The inhibition mechanism involves the interaction of the heteroatoms (nitrogen) and the π-electrons of the triazole ring with the vacant d-orbitals of the metal atoms. This leads to the formation of a coordinated barrier film. The presence of substituents on the triazole ring significantly influences the inhibitor's efficiency. The benzyl and amine groups in this compound can enhance its adsorption onto the metal surface, thereby improving its protective properties.

Studies on related compounds, such as 1-benzyl-1H-benzotriazole (a fused ring analogue), have shown a high degree of protection for low-carbon steel in hydrochloric acid solutions. rsc.org The efficiency of these inhibitors generally increases with concentration. rsc.org The formation of this protective surface layer can be understood through both physical adsorption (electrostatic interactions) and chemisorption (covalent bonding), creating a durable barrier against corrosive attack. nih.gov The versatility and strong surface-binding properties of aminotriazoles make them valuable components in the formulation of anti-corrosion coatings and treatments. researchgate.netnih.gov

Future Directions and Emerging Research Avenues for 1 Benzyl 1h 1,2,3 Triazol 5 Amine

Advancements in Green and Sustainable Synthetic Methodologies for Triazolamines

The development of environmentally friendly and efficient synthetic methods is a paramount goal in modern chemistry. nih.gov For triazolamines, including 1-benzyl-1H-1,2,3-triazol-5-amine, future research is geared towards greener and more sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous materials.

Conventional methods for synthesizing 1,2,3-triazoles often rely on copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. researchgate.net While highly efficient, these methods can involve challenges related to metal contamination in the final product and the use of organic solvents. Emerging green methodologies aim to address these limitations through several innovative approaches:

Use of Green Solvents: Research is increasingly focused on replacing traditional organic solvents with more environmentally benign alternatives such as water, glycerol, and deep eutectic solvents. ijprajournal.com Water is a particularly attractive green solvent for the synthesis of 1,2,3-triazoles, with methods like visible-light-promoted CuAAC being developed for mild, aqueous conditions. ijprajournal.com The biodegradable solvent Cyrene™ has also been successfully used, allowing for product isolation through simple precipitation in water, which eliminates the need for organic solvent extractions. frontiersin.org

Alternative Energy Sources: Non-conventional energy sources like microwave irradiation and ultrasound are being employed to accelerate reaction times and improve yields, often under solvent-free conditions. nih.govnih.govijpsdronline.com Microwave-assisted synthesis, in particular, has been shown to be an environmentally friendly approach with benefits such as improved atom economy and reduced use of hazardous chemicals. nih.govijpsdronline.com

Heterogeneous Catalysis: The development of recyclable heterogeneous catalysts, such as copper nanoparticles on charcoal (Cu/C) or magnetic nanoparticles, offers a sustainable alternative to homogeneous catalysts. researchgate.netijprajournal.com These catalysts can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity, thereby reducing waste and cost. ijprajournal.com For instance, a magnetic Fe3O4@SiO2-SO3H catalyst has been utilized for the green and sustainable production of related triazolo-pyrimidine compounds. frontiersin.org

| Green Synthetic Approach | Key Advantages | Representative Examples |

| Green Solvents | Reduced environmental impact, improved safety. | Water, Glycerol, Deep Eutectic Solvents, Cyrene™. ijprajournal.comfrontiersin.org |

| Alternative Energy | Faster reaction times, higher yields, often solvent-free. | Microwave irradiation, Ultrasound. nih.govnih.govijpsdronline.com |

| Heterogeneous Catalysis | Catalyst recyclability, reduced metal contamination. | Copper nanoparticles on charcoal, Magnetic nanoparticles. researchgate.netijprajournal.comfrontiersin.org |

These advancements are crucial for the large-scale and environmentally responsible production of this compound and its derivatives for various applications.

Development of Multi-Target Directed Ligands in Medicinal Chemistry based on this compound

The "one drug, one target" paradigm has been challenged by the multifactorial nature of complex diseases like cancer and neurodegenerative disorders. frontiersin.org This has led to the rise of multi-target directed ligands (MTDLs), single molecules designed to interact with multiple biological targets simultaneously. researchgate.net The 1,2,3-triazole scaffold, due to its chemical stability and ability to act as a linker for different pharmacophores, is an attractive core for the design of MTDLs. frontiersin.org

Future research will likely focus on utilizing this compound as a versatile building block for the creation of novel MTDLs. The benzyl (B1604629) group can be modified to interact with one biological target, while the amine group on the triazole ring provides a convenient handle for introducing other functional groups to engage a second or third target.

Promising therapeutic areas for the application of this compound-based MTDLs include:

Neurodegenerative Diseases: In Alzheimer's disease, for example, MTDLs are being developed to simultaneously inhibit cholinesterases, modulate Aβ peptide aggregation, and chelate metal ions. frontiersin.org Phenol-triazole ligands have shown the ability to bind copper, act as antioxidants, and reduce Aβ toxicity. frontiersin.org The this compound core could be incorporated into such designs.

Oncology: In cancer therapy, MTDLs are being designed to inhibit multiple pathways involved in tumor growth and progression. For instance, triazole derivatives have been investigated as inhibitors of enzymes like cyclooxygenase-2, 15-lipoxygenase, and carbonic anhydrases. frontiersin.org A new series of 1,2,3-triazole incorporated 1,3,4-oxadiazole-triazine derivatives have shown potent in vitro anticancer activity against various cancer cell lines. nih.gov

Infectious Diseases: The 1,2,3-triazole ring is a component of several antimicrobial agents. nih.gov By functionalizing the this compound scaffold with other antimicrobial pharmacophores, it may be possible to develop MTDLs that overcome drug resistance.

The design of these MTDLs will be guided by computational modeling and a deep understanding of the structure-activity relationships of the target proteins.

Integration into Advanced Nanomaterials and Hybrid Systems for Novel Applications

The unique properties of the 1,2,3-triazole ring make it an excellent candidate for the surface functionalization of nanomaterials. ijprajournal.com The triazole moiety can act as a stable linker, attaching other functional molecules to nanoparticles, carbon nanotubes, and other nanostructures. This opens up a wide range of potential applications in materials science and biomedicine.

Future research will explore the integration of this compound into advanced nanomaterials and hybrid systems for:

Targeted Drug Delivery: The amine group of this compound can be used to attach targeting ligands (e.g., peptides, antibodies) to nanoparticles, while the benzyl group can be modified to carry a therapeutic payload. This would allow for the specific delivery of drugs to diseased cells, minimizing side effects. Triazole-functionalized nanomaterials have shown promise in drug delivery applications. ijprajournal.com

Biosensing and Diagnostics: Triazole derivatives can be used to create colorimetric nanosensors. ijprajournal.com By immobilizing this compound on the surface of gold or silver nanoparticles, it may be possible to develop sensors that can detect specific biomolecules or metal ions through changes in their optical properties.

Catalysis: Triazole-functionalized nanomaterials can act as highly efficient and recyclable nanocatalysts. ijprajournal.com The triazole ring can coordinate with metal ions, creating active catalytic sites on the surface of the nanomaterial.

Advanced Coatings: The incorporation of triazole-functionalized nanomaterials into coatings can impart novel properties, such as antimicrobial or anti-fouling capabilities. ijprajournal.com

| Application Area | Role of this compound | Potential Impact |

| Targeted Drug Delivery | Linker for targeting ligands and therapeutic agents on nanoparticles. | Enhanced drug efficacy and reduced side effects. |

| Biosensing | Surface functionalization of nanoparticles for molecular recognition. | Development of rapid and sensitive diagnostic tools. |

| Nanocatalysis | Ligand for metal ions on the surface of catalytic nanoparticles. | Creation of highly efficient and reusable catalysts. |

| Advanced Coatings | Additive to impart antimicrobial or anti-fouling properties. | Development of functional and durable surface coatings. |

The versatility of the this compound structure makes it a valuable tool for the bottom-up construction of complex and functional nanomaterials.

Machine Learning and Artificial Intelligence-Driven Discovery in Triazole Research

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of drug discovery and materials science. ijpsdronline.combiointerfaceresearch.com These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the research and development process.

In the context of triazole research, AI and ML are poised to make significant contributions in several areas:

Predictive Modeling of Bioactivity: Quantitative structure-activity relationship (QSAR) models can be developed using ML algorithms to predict the biological activity of novel triazole derivatives. frontiersin.org This allows for the in silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and testing. For example, ML models have been used to predict the anticancer activity of quinolinesulfonamides–triazole hybrids. nih.govnih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. By training these models on known triazole derivatives with specific biological activities, it is possible to generate novel this compound-based compounds with enhanced potency and selectivity.

Synthesis Prediction: AI tools are being developed to predict the optimal synthetic routes for complex molecules. researchgate.net This can help chemists to design more efficient and sustainable methods for the synthesis of this compound derivatives.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is crucial for their successful development. ML models can be trained to predict these properties, helping to identify compounds with favorable pharmacokinetic profiles early in the discovery process. frontiersin.org

The integration of AI and ML into triazole research will enable a more data-driven and efficient approach to the discovery and optimization of new molecules with desired functionalities.

Translational Research and Preclinical Development of Lead Compounds

The ultimate goal of medicinal chemistry research is to translate promising lead compounds into clinically effective therapies. The preclinical development of triazole-based drug candidates involves a series of rigorous studies to evaluate their efficacy, safety, and pharmacokinetic properties before they can be tested in humans.

For lead compounds derived from this compound, the preclinical development pathway would typically include:

In Vivo Efficacy Studies: Once a lead compound has demonstrated promising activity in vitro, its efficacy must be confirmed in relevant animal models of the target disease. For example, triazole derivatives have shown potent in vivo activity in preclinical models of parasitic diseases and cancer. nih.govfrontiersin.org

Pharmacokinetic Profiling: Understanding the ADME properties of a drug candidate is essential. Pharmacokinetic studies in animals determine how the compound is absorbed, distributed in the body, metabolized, and excreted. Triazoles are known to interact with cytochrome P450 enzymes, which can lead to drug-drug interactions, a factor that needs careful evaluation. nih.govnih.gov

Toxicology Studies: Comprehensive toxicology studies are required to assess the safety of a drug candidate. These studies evaluate potential toxic effects on various organs and systems. Hepatotoxicity has been a concern with some azole antifungal agents, highlighting the importance of thorough safety assessments. oup.com